Cas no 1807022-59-8 (3-(Aminomethyl)-2-cyano-4-(difluoromethyl)-6-hydroxypyridine)

3-(Aminomethyl)-2-cyano-4-(difluoromethyl)-6-hydroxypyridine 化学的及び物理的性質
名前と識別子
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- 3-(Aminomethyl)-2-cyano-4-(difluoromethyl)-6-hydroxypyridine
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- インチ: 1S/C8H7F2N3O/c9-8(10)4-1-7(14)13-6(3-12)5(4)2-11/h1,8H,2,11H2,(H,13,14)
- InChIKey: HPVYBGIDWZKOPN-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CC(NC(C#N)=C1CN)=O)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 375
- トポロジー分子極性表面積: 78.9
- 疎水性パラメータ計算基準値(XlogP): -1.3
3-(Aminomethyl)-2-cyano-4-(difluoromethyl)-6-hydroxypyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029043123-250mg |
3-(Aminomethyl)-2-cyano-4-(difluoromethyl)-6-hydroxypyridine |
1807022-59-8 | 97% | 250mg |
$960.00 | 2022-03-31 | |
Alichem | A029043123-1g |
3-(Aminomethyl)-2-cyano-4-(difluoromethyl)-6-hydroxypyridine |
1807022-59-8 | 97% | 1g |
$3,158.80 | 2022-03-31 | |
Alichem | A029043123-500mg |
3-(Aminomethyl)-2-cyano-4-(difluoromethyl)-6-hydroxypyridine |
1807022-59-8 | 97% | 500mg |
$1,581.10 | 2022-03-31 |
3-(Aminomethyl)-2-cyano-4-(difluoromethyl)-6-hydroxypyridine 関連文献
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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3-(Aminomethyl)-2-cyano-4-(difluoromethyl)-6-hydroxypyridineに関する追加情報
Comprehensive Introduction to 3-(Aminomethyl)-2-cyano-4-(difluoromethyl)-6-hydroxypyridine (CAS No. 1807022-59-8)
3-(Aminomethyl)-2-cyano-4-(difluoromethyl)-6-hydroxypyridine (CAS No. 1807022-59-8) is a specialized pyridine derivative that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The compound combines a pyridine core with functional groups such as aminomethyl, cyano, difluoromethyl, and hydroxy, making it a versatile intermediate for synthesizing bioactive molecules. Its CAS number 1807022-59-8 is frequently searched in chemical databases, reflecting its relevance in modern drug discovery.
In recent years, the demand for fluorinated pyridine derivatives has surged, driven by their applications in developing small-molecule inhibitors and crop protection agents. The difluoromethyl group in this compound enhances metabolic stability, a critical factor in drug design. Researchers are particularly interested in its potential to modulate enzyme activity, aligning with trends in precision medicine and targeted therapies. Questions like "How does fluorination improve drug bioavailability?" or "What are the synthetic routes for 3-(Aminomethyl)-2-cyano-4-(difluoromethyl)-6-hydroxypyridine?" are commonly explored in scientific forums.
The compound’s hydroxypyridine scaffold is pivotal for hydrogen bonding interactions, which are essential for binding to biological targets. This property is leveraged in kinase inhibitor development, a hot topic in oncology research. Additionally, its cyano group offers reactivity for further derivatization, catering to the growing need for diverse chemical libraries in high-throughput screening. Sustainability-conscious chemists also appreciate its potential for green chemistry applications, as milder synthetic conditions can often be employed.
From an industrial perspective, CAS 1807022-59-8 is often discussed alongside scale-up challenges and cost-effective purification methods. Analytical techniques like HPLC and NMR are routinely used to characterize its purity, ensuring compliance with Good Manufacturing Practices (GMP). The compound’s stability under various pH conditions is another area of investigation, especially for formulation scientists working on oral or injectable drugs.
In agrochemistry, the difluoromethylpyridine moiety is valued for its role in designing next-generation pesticides with lower environmental impact. Searches for "biodegradable pyridine-based agrochemicals" highlight this trend. The aminomethyl group further allows conjugation with other bioactive fragments, enabling the creation of dual-action molecules—a strategy gaining traction in integrated pest management.
To summarize, 3-(Aminomethyl)-2-cyano-4-(difluoromethyl)-6-hydroxypyridine exemplifies innovation at the intersection of medicinal chemistry and materials science. Its multifaceted reactivity and adaptability to structure-activity relationship (SAR) studies ensure its continued relevance. As AI-driven molecular modeling accelerates compound optimization, this pyridine derivative is poised to remain a key player in rational drug design and sustainable agrochemical development.
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